molecular formula C10H12O6 B14562644 1,3-Cyclopentanedicarboxylic acid, 2-methyl-4,5-dioxo-, dimethyl ester CAS No. 61928-75-4

1,3-Cyclopentanedicarboxylic acid, 2-methyl-4,5-dioxo-, dimethyl ester

Cat. No.: B14562644
CAS No.: 61928-75-4
M. Wt: 228.20 g/mol
InChI Key: QEYJSIOALPWKSY-UHFFFAOYSA-N
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Description

1,3-Cyclopentanedicarboxylic acid, 2-methyl-4,5-dioxo-, dimethyl ester is an organic compound with a complex structure that includes a five-membered cyclopentane ring, two ester groups, and two ketone groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclopentanedicarboxylic acid, 2-methyl-4,5-dioxo-, dimethyl ester typically involves the esterification of 1,3-Cyclopentanedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclopentanedicarboxylic acid, 2-methyl-4,5-dioxo-, dimethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Cyclopentanedicarboxylic acid, 2-methyl-4,5-dioxo-, dimethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Cyclopentanedicarboxylic acid, 2-methyl-4,5-dioxo-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester and ketone groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Cyclopentanedicarboxylic acid, 2-methyl-4,5-dioxo-, dimethyl ester stands out due to its unique combination of ester and ketone groups within a cyclopentane ring.

Properties

CAS No.

61928-75-4

Molecular Formula

C10H12O6

Molecular Weight

228.20 g/mol

IUPAC Name

dimethyl 2-methyl-4,5-dioxocyclopentane-1,3-dicarboxylate

InChI

InChI=1S/C10H12O6/c1-4-5(9(13)15-2)7(11)8(12)6(4)10(14)16-3/h4-6H,1-3H3

InChI Key

QEYJSIOALPWKSY-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C(=O)C1C(=O)OC)C(=O)OC

Origin of Product

United States

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